Imrecoxib

Descripción general

Descripción

Imrecoxib es un fármaco antiinflamatorio no esteroideo (AINE) selectivo de la ciclooxigenasa-2 (COX-2). Fue descubierto a través de una estrategia de inhibición equilibrada de COX-1 y COX-2. This compound está principalmente indicado para el alivio de los síntomas dolorosos asociados con la osteoartritis . Desde su aprobación en 2011, ha demostrado usos potenciales fuera de la etiqueta para afecciones como fibrosis pulmonar idiopática, dolor perioperatorio, síndrome mano-pie, espondiloartritis axial, COVID-19, lesión del cartílago y ciertos cánceres malignos como el cáncer de pulmón y de colon .

Aplicaciones Científicas De Investigación

Imrecoxib tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Imrecoxib ejerce sus efectos inhibiendo selectivamente la enzima COX-2, que participa en el proceso inflamatorio. Al inhibir COX-2, this compound reduce la producción de prostaglandinas proinflamatorias, aliviando así el dolor y la inflamación . Los objetivos moleculares y las vías involucradas incluyen la regulación a la baja de la expresión de COX-2, factor de crecimiento endotelial vascular (VEGF)-C y metaloproteinasa de matriz (MMP)-9 .

Análisis Bioquímico

Biochemical Properties

Imrecoxib plays a significant role in biochemical reactions by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. This compound interacts with cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukin-1β and matrix metalloproteinases, in chondrocytes. This reduction helps in alleviating inflammation and protecting cartilage from degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of cyclooxygenase-2. By binding to the active site of cyclooxygenase-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, but its efficacy may decrease over time due to metabolic degradation. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory effects for extended periods, although the degree of efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolic pathways of this compound involve hydroxylation and carboxylation, leading to the formation of its main metabolites. These metabolites are further conjugated and excreted from the body. This compound’s interaction with cytochrome P450 enzymes can influence its metabolic flux and the levels of its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within specific tissues are influenced by its binding affinity to these transporters and proteins. This distribution is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites of inflammation .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase-2. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy. The subcellular localization of this compound ensures that it exerts its effects precisely at the sites of inflammation .

Métodos De Preparación

La síntesis de imrecoxib implica varios pasos clave:

Reacción de bromación:

Reacción de acoplamiento: INT-1 luego se acopla con ácido 4-metiltio fenilborónico en presencia de paladio y una sal inorgánica para formar INT-2.

Reacción de oxidación: INT-2 se somete a una reacción con ácido m-cloroperoxibenzoico para producir INT-3.

Síntesis de pirrol de Barton-Zard: INT-3 se hace reaccionar con 2,2-dietoxi-1-isocianoetano en condiciones alcalinas para producir INT-4.

Reacción de peróxido de hidrógeno: INT-4 luego se hace reaccionar con peróxido de hidrógeno para formar INT-5.

Reacción de N-alquilación: Finalmente, INT-5 se somete a una reacción de N-alquilación con sulfato de dipropilo en condiciones alcalinas para obtener this compound.

Análisis De Reacciones Químicas

Imrecoxib se somete a varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperoxibenzoico.

Agentes reductores:

Catalizadores: El paladio se usa comúnmente en reacciones de acoplamiento.

Comparación Con Compuestos Similares

Imrecoxib se compara con otros inhibidores selectivos de COX-2 como celecoxib y rofecoxib. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound tiene algunas características únicas:

Menor incidencia de hipertensión: This compound tiene una menor incidencia de hipertensión de nueva aparición en comparación con otros inhibidores de COX-2.

Seguridad gastrointestinal: Tiene menos toxicidades gastrointestinales en comparación con los AINE no selectivos.

Interacciones medicamentosas: This compound tiene un menor riesgo de interacciones medicamentosas en comparación con celecoxib.

Los compuestos similares incluyen:

Celecoxib: Otro inhibidor selectivo de COX-2 utilizado para indicaciones similares.

Rofecoxib: Un inhibidor selectivo de COX-2 que se retiró del mercado debido a riesgos cardiovasculares.

La inhibición equilibrada de COX-1 y COX-2 de this compound lo hace más adecuado para pacientes de edad avanzada y aquellos con un mayor riesgo de efectos secundarios gastrointestinales y cardiovasculares .

Propiedades

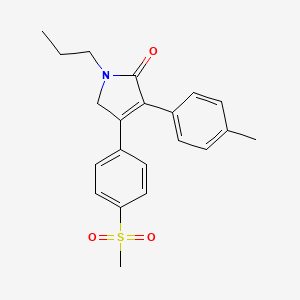

IUPAC Name |

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395683-14-4 | |

| Record name | Imrecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imrecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMRECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imrecoxib?

A1: this compound exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]

Q2: How does the selectivity of this compound for COX-2 compare to other NSAIDs?

A2: this compound is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]

Q3: What are the downstream effects of COX-2 inhibition by this compound?

A3: By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly provided in the provided research abstracts.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for this compound.

Q6: What is known about the stability of this compound under various conditions?

A6: Research indicates that this compound demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular docking studies have been performed to investigate the binding affinity of this compound to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: The provided research abstracts primarily focus on the clinical evaluation of this compound tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.

Q10: Is there information regarding the compliance of this compound development and production with SHE regulations?

A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Details about its manufacturing processes and compliance with SHE regulations are not discussed.

Q11: What is the ADME profile of this compound?

A12: this compound is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]

Q12: Are there any known drug-drug interactions with this compound?

A13: While this compound is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]

Q13: What preclinical models have been used to investigate the efficacy of this compound?

A13: Preclinical studies have employed various animal models, including:

- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of this compound. []

- Rat adjuvant-induced arthritis: This model evaluates the efficacy of this compound in chronic inflammatory arthritis. []

- A549 cell nude mice xenograft model: This model explores the potential of this compound in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []

Q14: What clinical trials have been conducted with this compound?

A14: Several clinical trials have investigated the efficacy and safety of this compound in humans, mainly focusing on:

- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of this compound in relieving pain and improving function in patients with knee OA. [, ]

- Axial Spondyloarthritis (axSpA): Studies have shown this compound to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]

- Postoperative Pain: this compound has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: The provided research abstracts do not specifically address resistance mechanisms to this compound.

Q16: Have any targeted drug delivery strategies been explored for this compound?

A16: The research abstracts provided do not discuss targeted drug delivery strategies for this compound.

Q17: What analytical methods have been used to characterize and quantify this compound?

A17: Several analytical techniques have been employed in this compound research:

- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound and its metabolites in various matrices, including tablets and biological samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of this compound and its metabolites in biological samples, particularly plasma. [, , ]

Q18: Is there information available regarding the environmental impact and degradation of this compound?

A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of this compound.

Q19: Has this compound been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?

A19: Yes, several studies have compared this compound with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:

- Efficacy: Studies suggest comparable efficacy between this compound and celecoxib in managing OA and axSpA. [, , ]

- Safety: this compound appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]

- Cost-Effectiveness: Research indicates that this compound may be more cost-effective than celecoxib for treating OA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.